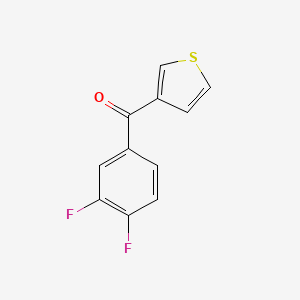

3-(3,4-Difluorobenzoyl)thiophene

Descripción

3-(3,4-Difluorobenzoyl)thiophene is a fluorinated thiophene derivative characterized by a benzoyl group substituted with two fluorine atoms at the 3- and 4-positions of the benzene ring, attached to the thiophene core at the 3-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to the electron-withdrawing nature of the difluorobenzoyl group, which enhances its reactivity in cross-coupling and functionalization reactions . Although commercial availability is currently discontinued, its structural features make it a candidate for studying structure-activity relationships (SAR) in drug discovery .

Propiedades

IUPAC Name |

(3,4-difluorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2OS/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATLINARFDBPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CSC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641860 | |

| Record name | (3,4-Difluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-62-5 | |

| Record name | (3,4-Difluorophenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorobenzoyl)thiophene typically involves the acylation of thiophene with 3,4-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

Thiophene+3,4-Difluorobenzoyl chlorideAlCl33-(3,4-Difluorobenzoyl)thiophene

Industrial Production Methods: Industrial production methods for 3-(3,4-Difluorobenzoyl)thiophene may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Oxidation: 3-(3,4-Difluorobenzoyl)thiophene can undergo oxidation reactions, typically forming sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophenes.

Aplicaciones Científicas De Investigación

3-(3,4-Difluorobenzoyl)thiophene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the development of organic semiconductors and other advanced materials

Mecanismo De Acción

The mechanism of action of 3-(3,4-Difluorobenzoyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the difluorobenzoyl group can enhance its binding affinity and specificity towards certain targets, leading to improved efficacy in its intended application .

Comparación Con Compuestos Similares

Structural Features and Molecular Properties

The table below highlights key structural differences and molecular properties of 3-(3,4-Difluorobenzoyl)thiophene and analogous compounds:

Key Observations :

Electronic and Optical Properties

- LUMO Levels : EDOT-containing IR-FE demonstrates a lower delocalized LUMO than thiophene-based IR-FT, improving charge transfer efficiency in imaging applications . In contrast, the difluorobenzoyl group in 3-(3,4-Difluorobenzoyl)thiophene may raise LUMO levels due to electron withdrawal, reducing photoreactivity but stabilizing the molecule in synthetic pathways.

- Emission Profiles : Both IR-FT and IR-FE emit near 1047 nm, but EDOT’s structural distortion in IR-FE enhances fluorescence quantum yield . The absence of emission data for 3-(3,4-Difluorobenzoyl)thiophene suggests its primary utility lies outside optical applications.

Reactivity and Stability

- Hydrodesulfurization (HDS) : Thiophene derivatives with simpler substituents (e.g., unsubstituted thiophene) are more reactive in HDS processes than benzothiophenes or dibenzothiophenes . The bulky difluorobenzoyl group in 3-(3,4-Difluorobenzoyl)thiophene may hinder catalytic access, reducing HDS efficiency.

- Aggregation Resistance : Dialkyl-substituted fluorene in IR-BBE prevents fluorescence quenching via steric shielding, a feature absent in 3-(3,4-Difluorobenzoyl)thiophene, which may aggregate in aqueous environments .

Actividad Biológica

3-(3,4-Difluorobenzoyl)thiophene is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis applications, and relevant case studies.

Chemical Structure and Properties

The compound 3-(3,4-Difluorobenzoyl)thiophene features a thiophene ring substituted with a difluorobenzoyl group. The presence of fluorine atoms enhances its electronic properties, making it a valuable building block in the synthesis of various organic compounds. Its structure allows for versatile chemical reactions, including cross-coupling reactions like Suzuki or Stille couplings, which are essential for expanding pi-conjugated systems in organic synthesis.

Therapeutic Applications

Research indicates that thiophene derivatives, including 3-(3,4-Difluorobenzoyl)thiophene, exhibit therapeutic properties that can be harnessed for drug development. These compounds have been investigated for their interactions with biological targets such as enzymes and receptors involved in metabolic processes. The compound's structural similarity to other biologically active thiophenes suggests potential in treating various diseases.

Table 1: Summary of Biological Activities

1. Antimicrobial Activity

A study highlighted the ability of thiophene derivatives to inhibit the formation of bacterial capsules. For instance, a related compound demonstrated an IC50 value of 4.5 μM against E. coli, showcasing its potential as an antimicrobial agent .

2. Analgesic Properties

Research into structurally similar compounds has shown efficacy as voltage-gated sodium channel blockers, which are crucial for pain management in dental procedures. This suggests that 3-(3,4-Difluorobenzoyl)thiophene could be explored further for analgesic applications.

3. Environmental Applications

The compound is also being utilized in environmental science to develop materials that can detect pollutants through changes in color or fluorescence when exposed to specific contaminants. This application highlights its versatility beyond medicinal chemistry.

The mechanism by which 3-(3,4-Difluorobenzoyl)thiophene exerts its biological effects likely involves binding to specific molecular targets within cells, modulating their activity. This interaction can lead to various biological responses depending on the target enzyme or receptor involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.